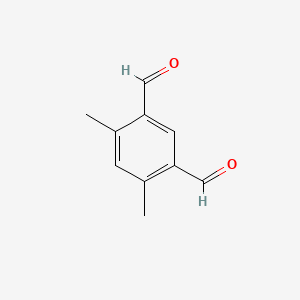

4,6-Dimethylisophthalaldehyde

Description

Significance of Aromatic Dialdehydes as Multifunctional Building Blocks in Organic Synthesis and Materials Science

Aromatic aldehydes and dialdehydes are foundational intermediates in organic synthesis, serving as the starting point for a vast array of more complex molecules. Current time information in Bangalore, IN. Their reactivity, particularly the ability of the aldehyde groups to undergo nucleophilic addition and condensation reactions, makes them highly valuable. Current time information in Bangalore, IN. Aromatic dialdehydes, possessing two such functional groups, are especially significant as multifunctional building blocks. This dual reactivity allows them to act as cross-linking agents or as precursors in polymerization reactions and in the formation of macrocycles—large ring-like molecules. plos.org

In organic synthesis, these compounds are pivotal for creating intricate molecular frameworks, including nitrogen-containing heterocyclic compounds and chiral aziridines. history.ac.uk In materials science, aromatic dialdehydes are instrumental in the development of novel polymers and functional materials. wikipedia.org They can be used to synthesize polynucleating macrocycles capable of binding multiple metal ions, which have potential applications in catalysis and bioinorganic chemistry. plos.org The precise positioning of the two aldehyde groups on the aromatic ring dictates the geometry and properties of the resulting larger structures, making compounds like 4,6-Dimethylisophthalaldehyde valuable for designing materials with specific, tailor-made characteristics. wikipedia.org

Historical Context and Evolution of Research Pertaining to 4,6-Dimethylisophthalaldehyde

The synthesis of 4,6-Dimethylisophthalaldehyde is rooted in classical organic reactions developed in the early 20th century. The most common and documented route relies on the Sommelet reaction , first reported by Marcel Sommelet in 1913, which converts a benzyl (B1604629) halide into an aldehyde using hexamine and water.

The synthesis of 4,6-Dimethylisophthalaldehyde is typically a two-step process:

Chloromethylation of m-xylene : The starting material, m-xylene, undergoes chloromethylation to produce the intermediate 1,3-Bis(chloromethyl)-4,6-dimethylbenzene. plos.orgacs.org This reaction is generally carried out using reagents like paraformaldehyde and hydrochloric acid. plos.org

Sommelet Reaction : The resulting bis(chloromethyl) intermediate is then converted to 4,6-Dimethylisophthalaldehyde. plos.orgdtu.dk This is achieved by reacting it with hexamethylenetetramine, followed by hydrolysis to yield the two aldehyde groups. plos.org

The following table summarizes a modern laboratory procedure for this synthesis. plos.org

| Step | Starting Material | Reagents | Product | Yield |

| 1 | m-Xylene | Paraformaldehyde, Acetic Acid, Conc. HCl | 1,3-Bis(chloromethyl)-4,6-dimethylbenzene | 37% |

| 2 | 1,3-Bis(chloromethyl)-4,6-dimethylbenzene | Hexamethylenetetramine, Ethanol (B145695), Water | 4,6-Dimethylisophthalaldehyde | 37% |

While the underlying chemical principles have been long established, the application of 4,6-Dimethylisophthalaldehyde in advanced research is a more recent development. For many years, it was primarily an intermediate. However, research in the 21st century began to explore its utility as a key starting material for highly complex and functional molecules, signaling its evolution from a simple building block to a component in cutting-edge chemical innovation. dtu.dknih.gov

Current Research Landscape and Key Challenges in the Utilization of 4,6-Dimethylisophthalaldehyde

The current research landscape for 4,6-Dimethylisophthalaldehyde is centered on its application in two primary areas: the synthesis of advanced materials and the development of medicinally relevant compounds.

Advanced Materials Synthesis: A significant application is its use as the starting material in the multi-step synthesis of [6.8]3Cyclacene . dtu.dkresearchgate.net This molecule is a fully conjugated, belt-shaped hydrocarbon and represents the smallest member of the [6.8]cyclacene family. dtu.dk Such structures are of high interest as they serve as molecular models for novel types of carbon nanotubes, potentially with unique electronic properties. dtu.dkijirset.com The synthesis begins with the selective reduction of one aldehyde group of 4,6-Dimethylisophthalaldehyde, followed by a sequence of reactions to assemble the final, highly strained, belt-like structure. dtu.dk

Medicinal Chemistry: In the field of medicinal chemistry, 4,6-Dimethylisophthalaldehyde is a key precursor for synthesizing a class of compounds known as dihydropyrano[2,3-c]pyrazoles . plos.org These molecules have been evaluated as partial agonists for the Peroxisome proliferator-activated receptor γ (PPARγ), a nuclear hormone receptor that is a well-established target for antidiabetic drugs. plos.orgnih.gov The development of partial agonists is a key goal, as they may offer the therapeutic benefits of lowering blood glucose while minimizing the side effects associated with full agonists. The dialdehyde (B1249045) is used as a structural scaffold to build the more complex heterocyclic system. nih.gov

Key Challenges: Despite its utility, the use of 4,6-Dimethylisophthalaldehyde is not without its challenges.

Synthetic Efficiency: The established synthesis route involves multiple steps, with moderate yields reported for both the initial chloromethylation (37%) and the subsequent Sommelet reaction (37%). plos.org These yields can make the production of large quantities of the compound inefficient and costly.

Steric Hindrance: The methyl groups adjacent to the aldehyde functionalities create steric bulk. This structural feature can be a significant limitation in certain chemical reactions. For instance, it was reported that the hindered nature of 4,6-dimethylisophthalaldehyde prevented it from undergoing polymerization via the Tishchenko reaction, where less hindered dialdehydes were successful. This steric hindrance can limit its application in some polymerization contexts.

The physical and spectral properties of 4,6-Dimethylisophthalaldehyde are well-documented.

| Property | Data | Source(s) |

| Molecular Formula | C₁₀H₁₀O₂ | plos.org |

| ¹H NMR (300 MHz, CDCl₃) | δ = 10.25 (d, 2H), 8.22 (s, 1H), 7.18 (s, 1H), 2.70 (d, 6H) | plos.orgnih.gov |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 191.71, 146.38, 136.94, 135.82, 132.78, 20.18 | plos.orgnih.gov |

| Mass Spectrometry (UPLC-MS ESI) | m/z = 163.1 (M+H)⁺ | plos.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylbenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXUVYUPPKVYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275255 | |

| Record name | 4,6-Dimethyl-1,3-benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25445-41-4 | |

| Record name | 4,6-Dimethyl-1,3-benzenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25445-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-1,3-benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry

Strategic Synthesis of 4,6-Dimethylisophthalaldehyde

The efficient synthesis of 4,6-Dimethylisophthalaldehyde is paramount for its application in materials science and supramolecular chemistry. Researchers have explored various synthetic routes, focusing on improving reaction yields, purity, and sustainability.

Mechanistic Investigations of Established Synthetic Routes (e.g., Sommelet-type reactions)

One of the established methods for the synthesis of aromatic aldehydes, including isophthalaldehyde (B49619) derivatives, is the Sommelet reaction. cam.ac.ukdrugfuture.comorganicreactions.org This reaction typically involves the conversion of a benzyl (B1604629) halide to an aldehyde using hexamine and water. cam.ac.uk For the synthesis of 4,6-Dimethylisophthalaldehyde, the likely precursor would be 4,6-bis(halomethyl)-1,3-dimethylbenzene.

The mechanism of the Sommelet reaction, when applied to the synthesis of 4,6-Dimethylisophthalaldehyde, can be understood in a stepwise manner:

Formation of a Hexaminium Salt: The reaction initiates with the nucleophilic attack of the nitrogen atom of hexamine on the benzylic carbon of 4,6-bis(halomethyl)-1,3-dimethylbenzene. This results in the formation of a quaternary ammonium (B1175870) salt, known as a hexaminium salt. organicreactions.org Given the difunctional nature of the starting material, this step would occur at both halomethyl groups.

Hydrolysis to an Amine: The hexaminium salt then undergoes hydrolysis under aqueous conditions. This step cleaves the hexamine moiety, yielding a primary amine.

Rearrangement and Aldehyde Formation: The key step of the Sommelet reaction involves an intramolecular hydride transfer. The benzylic amine undergoes a rearrangement, which is facilitated by the complex structure of the hexamine-derived intermediates, ultimately leading to the formation of an imine. This imine is then hydrolyzed in the aqueous medium to yield the final aldehyde product, 4,6-Dimethylisophthalaldehyde.

While the general mechanism of the Sommelet reaction is well-understood, specific mechanistic investigations for the synthesis of 4,6-Dimethylisophthalaldehyde are not extensively documented in publicly available literature. However, the reaction's success with related substrates suggests its applicability.

Optimization Strategies for Yield and Purity in Laboratory and Pilot-Scale Synthesis

The optimization of synthetic protocols is crucial for transitioning from laboratory-scale synthesis to pilot-plant production. Key parameters that are typically optimized to enhance yield and purity include reaction temperature, reaction time, solvent system, and the stoichiometry of reactants.

For the synthesis of aromatic dialdehydes, the following optimization strategies are generally considered:

| Parameter | Optimization Strategy | Rationale |

| Reaction Temperature | Careful control of temperature is essential. Lower temperatures may slow down the reaction, while excessively high temperatures can lead to side reactions and the formation of impurities. | To balance reaction rate with selectivity and minimize byproduct formation. |

| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) helps in determining the optimal reaction time. | To ensure complete conversion of the starting material without significant degradation of the product. |

| Solvent | The choice of solvent can significantly influence the reaction outcome. For the Sommelet reaction, solvents that can facilitate the dissolution of both the organic substrate and the aqueous reagents are preferred. | To improve reaction kinetics and facilitate product isolation. |

| Reactant Stoichiometry | Adjusting the molar ratios of the starting halide, hexamine, and any catalysts can impact the yield. An excess of hexamine is often used to drive the reaction to completion. | To maximize the conversion of the limiting reagent and suppress side reactions. |

| Purification Method | The final purity of 4,6-Dimethylisophthalaldehyde is highly dependent on the purification method. Techniques such as recrystallization, column chromatography, or distillation under reduced pressure are commonly employed. | To remove unreacted starting materials, byproducts, and any polymeric materials formed during the reaction. |

Development of Sustainable and Environmentally Benign Synthetic Pathways

In recent years, there has been a significant push towards the development of "green" and sustainable chemical processes. mdpi.comorganic-chemistry.orgresearchgate.netresearchgate.netgcande.org For the synthesis of 4,6-Dimethylisophthalaldehyde, this would involve considering the following principles of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources. For instance, there is research into producing xylene derivatives from biomass, which could potentially serve as precursors to 4,6-Dimethylisophthalaldehyde. epo.orgnih.gov

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

While specific green synthetic routes for 4,6-Dimethylisophthalaldehyde are not extensively reported, the broader field of organic synthesis is actively exploring these avenues. Future research will likely focus on developing more sustainable methods for the production of this important chemical intermediate.

4,6-Dimethylisophthalaldehyde as a Versatile Synthetic Precursor

The rigid, C2-symmetric structure of 4,6-Dimethylisophthalaldehyde, with its two reactive aldehyde groups, makes it an ideal building block for the construction of complex, shape-persistent molecular architectures through covalent bond formation.

Construction of Macrocyclic and Cage Architectures

The condensation reaction of the aldehyde groups of 4,6-Dimethylisophthalaldehyde with various di- or polyamines is a powerful strategy for the synthesis of macrocycles and molecular cages. nih.govnih.govrsc.orgrsc.org These reactions often proceed via the formation of dynamic covalent bonds, such as imine linkages, which can allow for error correction and lead to the thermodynamically most stable product in high yield.

The general approach involves the reaction of 4,6-Dimethylisophthalaldehyde with a complementary building block containing two or more primary amine groups. The geometry of the amine-containing component dictates the final structure of the resulting macrocycle or cage. For example, reaction with a linear diamine can lead to the formation of a [2+2] or larger macrocycle. nih.gov The use of a tripodal triamine can result in the formation of a three-dimensional cage structure.

The methyl groups on the aromatic ring of 4,6-Dimethylisophthalaldehyde can influence the solubility and packing of the resulting supramolecular structures in the solid state.

Synthesis of Cyclacenes and Related Conjugated Molecular Belts

Cyclacenes are a class of "molecular belts" composed of fused aromatic rings, which can be considered as the shortest segments of carbon nanotubes. acs.orgresearchgate.net The synthesis of these strained, non-planar structures is a significant challenge in organic chemistry. One proposed strategy for the synthesis of cyclacenes involves the macrocyclization of precursors that can be subsequently aromatized.

While direct evidence for the use of 4,6-Dimethylisophthalaldehyde in the synthesis of cyclacenes is limited in the literature, its structural features make it a plausible precursor for certain cyclacene frameworks. For instance, a multi-step synthetic sequence could potentially convert the aldehyde functionalities into reactive groups that can undergo an intramolecular cyclization to form the belt-like structure. The dimethyl substitution pattern would be incorporated into the final cyclacene, influencing its electronic properties and solubility. The synthesis of precursors to these molecular belts often involves the careful construction of macrocyclic intermediates that are then subjected to further chemical transformations. acs.orgresearchgate.net

Formation of Organic Cage Compounds via Dynamic Covalent Chemistry

Dynamic Covalent Chemistry (DCvC) is a powerful strategy that utilizes reversible covalent bond formation to construct complex molecular architectures under thermodynamic control. mdpi.comethernet.edu.et This approach allows for "error-checking" and "proof-reading" during the assembly process, often leading to the formation of a single, thermodynamically stable product in high yield. rhhz.net Imine condensation, the reaction between an aldehyde and an amine to form an imine, is a cornerstone of DCvC due to its reversibility under acidic conditions. nih.govmdpi.com

4,6-Dimethylisophthalaldehyde, with its two aldehyde functionalities, is an ideal candidate for constructing porous organic cages (POCs) through this methodology. These cages are discrete molecular architectures with intrinsic, well-defined cavities. The general strategy involves the condensation reaction between a di- or trialdehyde, such as 4,6-Dimethylisophthalaldehyde, and a multi-amine linker. The stoichiometry and geometry of the precursors dictate the final topology of the resulting cage.

For instance, a [3+6] topological porous organic cage can be constructed from the condensation between a tetraaldehyde and an amine. rhhz.net While not directly using 4,6-Dimethylisophthalaldehyde, the principle can be applied. A hypothetical reaction to form a cage compound using 4,6-Dimethylisophthalaldehyde would involve reacting it with a triamine linker, such as 1,3,5-tris(aminomethyl)benzene, under conditions that facilitate reversible imine formation. The resulting cage structure would be a product of multiple condensation events, with the final, most stable architecture being favored.

Table 1: Key Features of Dynamic Covalent Chemistry for Organic Cage Synthesis

| Feature | Description | Relevance to 4,6-Dimethylisophthalaldehyde |

|---|---|---|

| Reversibility | Covalent bonds (e.g., imines) can form and break, allowing the system to correct errors and reach the most stable structure. nih.gov | The two aldehyde groups can reversibly form imine bonds with amine linkers. |

| Thermodynamic Control | The final product is the most stable isomer or architecture, often leading to high-yield synthesis of a single product. | Enables the self-assembly of complex, well-defined cage structures from simple building blocks. |

| Precursor Geometry | The shape and functionality of the aldehyde and amine precursors determine the final cage's size, shape, and symmetry. | The 1,3-disposition of the aldehyde groups on the benzene (B151609) ring influences the angles and dimensions of the resulting cage. |

The resulting porous organic cages can serve as molecular synthons for creating more complex networks like Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). rhhz.net

Engineering of Complex Heterocyclic Systems (e.g., Dihydropyrano[2,3-c]pyrazoles)

4,6-Dimethylisophthalaldehyde is a valuable precursor in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic systems. One prominent example is the formation of dihydropyrano[2,3-c]pyrazoles, a class of compounds recognized for their significant pharmacological activities. dtu.dknih.gov

The synthesis of the dihydropyrano[2,3-c]pyrazole core is typically achieved through a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net In this reaction, 4,6-Dimethylisophthalaldehyde serves as the aromatic aldehyde component. The process involves a tandem sequence of reactions, including a Michael addition and a Thorpe-Ziegler-type reaction, culminating in the formation of the fused heterocyclic system. dtu.dk

The general synthetic pathway is as follows:

Hydrazine hydrate condenses with ethyl acetoacetate (B1235776) to form a 1H-pyrazol-5(4H)-one derivative.

The aromatic aldehyde (4,6-Dimethylisophthalaldehyde) undergoes a Knoevenagel condensation with malononitrile.

The pyrazolone (B3327878) intermediate then acts as a nucleophile in a Michael addition to the product of the Knoevenagel condensation.

Subsequent intramolecular cyclization and tautomerization yield the final dihydropyrano[2,3-c]pyrazole structure.

Various catalysts, including bases like potassium t-butoxide or nanocatalysts such as CuFe₂O₄, can be employed to facilitate this reaction, often in green solvents like water or ethanol (B145695). nih.gov The use of 4,6-Dimethylisophthalaldehyde in this synthesis would result in a dihydropyrano[2,3-c]pyrazole derivative bearing a 4,6-dimethylphenyl substituent at the 4-position of the pyran ring.

Table 2: Representative Multicomponent Reaction for Dihydropyrano[2,3-c]pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Core Structure |

|---|

This methodology highlights the efficiency of using 4,6-Dimethylisophthalaldehyde to construct medicinally relevant scaffolds in a single synthetic operation. mdpi.com

Derivatization to Advanced Polyaromatic Hydrocarbons and Oligomers

The aldehyde functional groups of 4,6-Dimethylisophthalaldehyde provide reactive handles for its derivatization into larger, conjugated systems like polyaromatic hydrocarbons (PAHs) and oligomers. nih.govmdpi.com PAHs are compounds containing two or more fused benzene rings, and their synthesis is a significant area of research. nih.govrsc.org

One plausible route to synthesize PAHs from 4,6-Dimethylisophthalaldehyde involves Wittig-type reactions or other olefination reactions to extend the carbon framework, followed by intramolecular cyclization reactions. For example, reacting 4,6-Dimethylisophthalaldehyde with a suitable phosphonium (B103445) ylide could generate a di-styrenic derivative. This intermediate could then undergo an oxidative photocyclization (e.g., a Mallory reaction) to form a phenanthrene- or chrysene-like core, effectively expanding the aromatic system.

Another approach is through condensation reactions. The aldehyde groups can react with compounds containing active methylene (B1212753) groups (e.g., 1,3-indandione (B147059) or phenylacetonitrile) in base-catalyzed Knoevenagel or Claisen-Schmidt condensations. The resulting products can be designed to undergo subsequent intramolecular cyclodehydrogenation reactions, either thermally or electrochemically, to yield complex, fused polycyclic aromatic structures. researchgate.net

For the synthesis of oligomers, 4,6-Dimethylisophthalaldehyde can be used as a monomer in polymerization reactions. researchgate.net For instance, condensation polymerization with a diamine would lead to the formation of polyimines (Schiff base polymers). These oligomers and polymers can possess interesting electronic and optical properties due to the extended π-conjugation along the polymer backbone.

Table 3: Potential Synthetic Routes to PAHs and Oligomers

| Target Molecule | Synthetic Strategy | Key Intermediate(s) |

|---|---|---|

| Polyaromatic Hydrocarbons (PAHs) | Wittig Reaction & Photocyclization | Di-styrenic derivative of 4,6-dimethylisophthalaldehyde |

| Polyaromatic Hydrocarbons (PAHs) | Knoevenagel Condensation & Cyclodehydrogenation | Bis-condensate with active methylene compounds |

| Oligomers (Polyimines) | Condensation Polymerization | Reaction with aromatic or aliphatic diamines |

These methods demonstrate the potential of 4,6-Dimethylisophthalaldehyde as a versatile precursor for building larger, functional π-conjugated systems relevant to materials science. acs.org

Reactivity Profile and Mechanistic Investigations

Selective Chemical Transformations of Aldehyde Functionalities

The two aldehyde groups of 4,6-dimethylisophthalaldehyde are the primary sites of chemical reactivity. Their transformation can be controlled to achieve mono- or di-functionalized products, depending on the reaction conditions and the reagents employed.

The reduction of the carbonyl groups in 4,6-dimethylisophthalaldehyde to hydroxyl functionalities can be achieved with high selectivity using appropriate reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. commonorganicchemistry.commasterorganicchemistry.com In the case of 4,6-dimethylisophthalaldehyde, the use of NaBH₄ in a protic solvent such as methanol (B129727) or ethanol (B145695) would be expected to yield 4,6-dimethyl-1,3-benzenedimethanol.

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. youtube.com This is followed by protonation of the resulting alkoxide by the solvent to afford the alcohol. masterorganicchemistry.com Given the symmetrical nature of 4,6-dimethylisophthalaldehyde, regioselectivity is not a concern in the complete reduction to the diol. However, achieving a selective mono-reduction to form 3-(hydroxymethyl)-4,6-dimethylbenzaldehyde would require careful control of stoichiometry and reaction conditions, such as using a limited amount of the reducing agent at low temperatures. While specific literature on the selective mono-reduction of 4,6-dimethylisophthalaldehyde is not prevalent, the principles of chemoselectivity suggest it is a feasible transformation.

| Reducing Agent | Expected Major Product | Reaction Conditions |

|---|---|---|

| Sodium Borohydride (excess) | 4,6-Dimethyl-1,3-benzenedimethanol | Methanol or Ethanol, Room Temperature |

| Sodium Borohydride (1 equivalent) | 3-(Hydroxymethyl)-4,6-dimethylbenzaldehyde | Methanol or Ethanol, Low Temperature |

The aldehyde functionalities of 4,6-dimethylisophthalaldehyde can be readily oxidized to the corresponding carboxylic acids. The Pinnick oxidation is a particularly effective method for this transformation due to its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgnrochemistry.com This reaction typically employs sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a weak acid, such as monosodium phosphate (B84403) (NaH₂PO₄), and a scavenger like 2-methyl-2-butene (B146552) to quench the hypochlorous acid byproduct. nrochemistry.comyoutube.com

The proposed mechanism for the Pinnick oxidation involves the formation of chlorous acid (HClO₂) in situ, which then adds to the aldehyde to form a chlorite ester intermediate. wikipedia.orgnih.gov This intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl). wikipedia.orgnih.gov The application of Pinnick conditions to 4,6-dimethylisophthalaldehyde is expected to produce 4,6-dimethylisophthalic acid in high yield. The reaction is generally carried out in a buffered solution to maintain a slightly acidic pH, which is optimal for the oxidation process. youtube.com

| Reagents | Product | Typical Solvent System |

|---|---|---|

| Sodium Chlorite (NaClO₂), Monosodium Phosphate (NaH₂PO₄), 2-Methyl-2-butene | 4,6-Dimethylisophthalic acid | tert-Butanol/Water |

The aldehyde groups of 4,6-dimethylisophthalaldehyde are electrophilic and readily undergo condensation reactions with primary amines to form Schiff bases (imines). When bifunctional amines, such as diamines, are used, this reaction can lead to the formation of macrocyclic structures. The reaction with ethylenediamine, for instance, can produce a [2+2] macrocycle, where two molecules of the dialdehyde (B1249045) react with two molecules of the diamine.

The formation of these macrocycles is often a thermodynamically controlled process, and the size of the resulting macrocycle (e.g., [2+2], [3+3]) can be influenced by factors such as the solvent, the concentration of the reactants, and the presence of a template ion. While specific studies on 4,6-dimethylisophthalaldehyde are limited, extensive research on similar aromatic dialdehydes demonstrates the versatility of this approach for constructing complex supramolecular architectures. The reaction is typically carried out in a solvent that facilitates the removal of water, which drives the equilibrium towards the formation of the imine bonds.

Functionalization and Modification of the Aromatic Nucleus

Beyond the reactivity of the aldehyde groups, the aromatic ring of 4,6-dimethylisophthalaldehyde can also be a target for functionalization, although the existing substituents significantly influence its reactivity.

Direct C-H activation is a powerful tool for the functionalization of aromatic rings, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. However, the application of such methods to 4,6-dimethylisophthalaldehyde presents challenges. The two existing C-H bonds on the aromatic ring are sterically hindered by the adjacent methyl and formyl groups. Furthermore, the electronic nature of the ring, being substituted with both electron-donating and electron-withdrawing groups, can lead to complex reactivity patterns.

While there are no specific reports on the direct C-H formylation of 4,6-dimethylisophthalaldehyde, general strategies for C-H activation often rely on transition metal catalysts and directing groups to achieve regioselectivity. In the context of this molecule, the aldehyde groups themselves could potentially act as directing groups, but the steric hindrance would likely be a major obstacle to further substitution on the aromatic ring.

The reactivity of the aromatic ring in 4,6-dimethylisophthalaldehyde is dictated by the combined electronic effects of the four substituents. The two methyl groups are electron-donating through an inductive effect, which tends to activate the ring towards electrophilic aromatic substitution. msu.edustudymind.co.uk Conversely, the two formyl groups are electron-withdrawing through both inductive and resonance effects, which deactivates the ring towards electrophilic attack. msu.edustudymind.co.uklumenlearning.com

The net effect is a complex electronic landscape. The methyl groups direct incoming electrophiles to the ortho and para positions relative to themselves, while the formyl groups direct to the meta positions. In 4,6-dimethylisophthalaldehyde, the only available positions for substitution are ortho to one methyl and meta to one formyl group, and vice versa. The deactivating effect of the two formyl groups is generally stronger than the activating effect of the two methyl groups, making the aromatic ring of 4,6-dimethylisophthalaldehyde significantly less nucleophilic than benzene (B151609). lumenlearning.com This deactivation has a profound impact on the kinetics of any potential electrophilic aromatic substitution reactions, making them slower and requiring more forcing conditions. The thermodynamic stability of the intermediates in such reactions would also be influenced by the push-pull nature of the substituents.

Elucidation of Reaction Mechanisms and Catalytic Cycles

The reactivity of 4,6-dimethylisophthalaldehyde is governed by the two aldehyde functional groups situated on a dimethyl-substituted benzene ring. Mechanistic investigations into its reactions, while not extensively documented for this specific molecule, can be inferred from studies on related aromatic dialdehydes and general principles of organic chemistry. These studies are crucial for understanding reaction pathways, optimizing conditions, and designing novel synthetic applications.

In-Depth Mechanistic Studies of 4,6-Dimethylisophthalaldehyde-Involved Reactions

Due to the limited availability of direct mechanistic studies on 4,6-dimethylisophthalaldehyde, this section will explore plausible reaction mechanisms based on the known reactivity of isophthalaldehydes and other aromatic dialdehydes. These compounds are known to participate in a variety of transformations, including condensation reactions, which are fundamental in the synthesis of more complex molecular architectures.

One of the primary reactions that aromatic dialdehydes undergo is the aldol (B89426) condensation . wikipedia.orglibretexts.orglibretexts.orgsrmist.edu.inlumenlearning.com In a crossed aldol condensation, 4,6-dimethylisophthalaldehyde can react with a ketone or another enolizable carbonyl compound. The reaction is typically catalyzed by a base or an acid.

Base-Catalyzed Mechanism:

Enolate Formation: A base abstracts an acidic α-hydrogen from a reaction partner (e.g., a ketone) to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of 4,6-dimethylisophthalaldehyde.

Protonation: The resulting alkoxide is protonated by the solvent or a proton source to yield a β-hydroxy aldehyde.

Dehydration: Subsequent heating in the presence of a base can lead to the elimination of a water molecule to form a conjugated enone. This step is often thermodynamically favored due to the extended conjugation. libretexts.org

Acid-Catalyzed Mechanism:

Tautomerization: An acid catalyst promotes the tautomerization of the enolizable carbonyl compound to its enol form.

Carbonyl Protonation: The acid also protonates one of the aldehyde groups of 4,6-dimethylisophthalaldehyde, increasing its electrophilicity.

Nucleophilic Attack: The enol attacks the protonated carbonyl carbon.

Deprotonation and Dehydration: Deprotonation of the intermediate and subsequent acid-catalyzed dehydration yields the α,β-unsaturated product. libretexts.org

Another significant reaction is the Knoevenagel condensation , a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (e.g., diethyl malonate or malononitrile). srmist.edu.in The mechanism is similar, involving the formation of a carbanion that attacks the aldehyde carbonyls.

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as 4,6-dimethylisophthalaldehyde. libretexts.orglumenlearning.com This reaction is particularly relevant as it minimizes self-condensation of the aromatic aldehyde.

| Reaction Type | Key Intermediates | Driving Force |

| Base-Catalyzed Aldol Condensation | Enolate, Alkoxide | Formation of a stable, conjugated system |

| Acid-Catalyzed Aldol Condensation | Enol, Protonated Carbonyl | Formation of a stable, conjugated system |

| Knoevenagel Condensation | Carbanion from active methylene | Formation of a highly conjugated product |

| Claisen-Schmidt Condensation | Enolate from the reaction partner | Irreversible formation of the cross-condensed product |

This table presents generalized mechanistic features applicable to 4,6-dimethylisophthalaldehyde based on established principles of condensation reactions.

Role of 4,6-Dimethylisophthalaldehyde in Organocatalytic and Metal-Catalyzed Processes

The bifunctional nature of 4,6-dimethylisophthalaldehyde makes it a potentially valuable substrate in both organocatalytic and metal-catalyzed reactions, allowing for the construction of complex cyclic or polymeric structures.

In organocatalysis , 4,6-dimethylisophthalaldehyde can participate in cascade reactions. For instance, in an asymmetric Michael addition-cyclization cascade, a nitroalkane could add to an α,β-unsaturated aldehyde derived from one of the aldehyde groups of 4,6-dimethylisophthalaldehyde, followed by an intramolecular cyclization involving the second aldehyde group, potentially leading to chiral chromane (B1220400) derivatives. researchgate.net The use of chiral secondary amine catalysts, such as proline and its derivatives, is common in such transformations, proceeding through enamine or iminium ion intermediates. mdpi.com

In the realm of metal-catalyzed processes , 4,6-dimethylisophthalaldehyde can serve as a monomer in polymerization reactions. Transition metal catalysts, including those based on palladium, nickel, or cobalt, are often employed for such transformations. nih.gov For example, in a metal-catalyzed polymerization, the catalytic cycle might involve:

Oxidative Addition: The metal center inserts into a bond of a co-monomer.

Coordination and Insertion: 4,6-dimethylisophthalaldehyde coordinates to the metal center, followed by insertion of one or both of its aldehyde groups into the metal-co-monomer bond.

Reductive Elimination: The metal center is eliminated, forming a new bond and regenerating the catalyst to continue the cycle.

The specific mechanism and the resulting polymer structure would be highly dependent on the choice of metal catalyst and reaction conditions.

The intramolecular Tishchenko reaction , which can be catalyzed by chiral iridium complexes, offers another pathway for the transformation of dialdehydes like 4,6-dimethylisophthalaldehyde into chiral lactones. researchgate.net This redox-neutral process involves the disproportionation of the two aldehyde groups, where one is oxidized to a carboxylic acid and the other is reduced to an alcohol, which then combine to form an ester within the same molecule.

| Catalysis Type | Potential Role of 4,6-Dimethylisophthalaldehyde | Key Catalytic Species/Intermediates |

| Organocatalysis | Substrate in cascade reactions | Enamines, Iminium ions (from chiral amines) |

| Metal-Catalysis | Monomer in polymerization | Metal-alkoxide intermediates |

| Metal-Catalysis | Substrate in intramolecular cyclization (e.g., Tishchenko) | Metal-hydride, Metal-alkoxide intermediates |

This table illustrates the potential roles of 4,6-dimethylisophthalaldehyde in various catalytic processes based on the reactivity of similar dialdehydes.

Investigation of Intermediates and Transition States through Spectroscopic and Computational Approaches

The direct observation and characterization of reactive intermediates and transition states are paramount for a thorough understanding of reaction mechanisms. While specific data for 4,6-dimethylisophthalaldehyde are scarce, general methodologies are routinely applied to similar systems.

Spectroscopic techniques are invaluable for identifying transient species. For example, in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can monitor the progress of a reaction and detect the formation and consumption of intermediates. rsc.org In reactions involving colored species, UV-Vis spectroscopy can be employed. acs.org For instance, the formation of a peroxyhemiacetal intermediate in the reaction of a cobalt(III)-peroxo complex with an aldehyde has been characterized spectroscopically. ajpchem.org Fluorescence spectroscopy has also been utilized to study the progress of aldol reactions by employing a reactive fluorescent dye. acs.org

Computational chemistry , particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms at a molecular level. researchgate.net Computational studies can provide insights into:

Reaction Pathways: Mapping the potential energy surface to identify the most favorable reaction course.

Transition State Structures: Determining the geometry and energy of transition states, which are critical for understanding reaction kinetics and selectivity.

Intermediate Stability: Calculating the relative energies of intermediates to assess their lifetimes and potential for further reaction.

Substituent Effects: Probing how the methyl groups on the aromatic ring of 4,6-dimethylisophthalaldehyde influence its reactivity compared to unsubstituted isophthalaldehyde (B49619). researchgate.net

For example, computational studies on the reduction of substituted benzaldehydes have been used to predict relative reaction rates and understand stereoselectivity. Similarly, DFT calculations could be applied to model the condensation or polymerization reactions of 4,6-dimethylisophthalaldehyde to predict the most likely products and rationalize experimental observations.

| Investigation Method | Information Obtained | Example Application for Aldehydes |

| In situ NMR Spectroscopy | Structural information on intermediates and products in solution | Monitoring the formation of aldol addition products rsc.org |

| In situ IR Spectroscopy | Identification of functional group transformations | Observing the disappearance of the aldehyde C=O stretch |

| UV-Vis Spectroscopy | Detection of chromophoric intermediates | Characterizing colored intermediates in condensation reactions acs.org |

| Density Functional Theory (DFT) | Geometries and energies of reactants, intermediates, and transition states | Predicting the stereochemical outcome of an organocatalytic reaction |

This table summarizes common methods used to investigate reaction mechanisms of aldehydes, which are applicable to the study of 4,6-dimethylisophthalaldehyde.

Applications in Advanced Functional Materials

Polymer Science and Engineering

In the field of polymer science and engineering, 4,6-dimethylisophthalaldehyde has been investigated as a monomer for the creation of novel and complex polymer architectures. Its bifunctional nature allows it to participate in step-growth polymerization reactions, while the methyl groups on the aromatic ring introduce steric constraints that can significantly impact the polymerization process and the final polymer structure.

Design and Synthesis of Novel Polymer Architectures Utilizing 4,6-Dimethylisophthalaldehyde as a Monomer

The quest for new polymeric structures with unique properties has led researchers to explore unconventional monomers. 4,6-Dimethylisophthalaldehyde has been successfully employed as a key starting material in the multi-step synthesis of [6.8]3Cyclacene. researchgate.netacs.org This molecule is a fully conjugated molecular belt and represents the smallest and most strained member of the [6.8]cyclacene family. researchgate.netacs.org The synthesis of this complex, belt-shaped hydrocarbon showcases the utility of 4,6-dimethylisophthalaldehyde in constructing intricate, non-linear polymer architectures. The structural motif of [6.8]3Cyclacene serves as a model for a novel type of carbon nanotube, highlighting the potential of this dialdehyde (B1249045) in the design of precursors for advanced carbon-based materials. researchgate.netacs.org

However, the steric hindrance imposed by the two methyl groups on the aromatic ring of 4,6-dimethylisophthalaldehyde can also limit its reactivity in certain polymerization reactions. A study on Tishchenko polymerization, a self-condensation reaction of aldehydes to form polyesters, revealed that while other dialdehydes like diphenyl-4,4'-dicarboxaldehyde underwent polymerization with metal alkyl catalysts, 4,6-dimethylisophthalaldehyde did not react and was recovered quantitatively. researchgate.netresearchgate.net This lack of reactivity was attributed to the steric hindrance from the methyl groups, which presumably prevents the necessary coordination and reaction steps from occurring. This finding underscores the importance of monomer structure in determining polymerizability and provides valuable insight for the rational design of monomers for specific polymerization techniques.

| Monomer | Polymerization Method | Outcome | Reference |

| 4,6-Dimethylisophthalaldehyde | Multi-step synthesis | Starting material for [6.8]3Cyclacene | researchgate.netacs.org |

| 4,6-Dimethylisophthalaldehyde | Tishchenko Polymerization | No polymerization observed | researchgate.netresearchgate.net |

| Diphenyl-4,4'-dicarboxaldehyde | Tishchenko Polymerization | Successful polymerization | researchgate.netresearchgate.net |

Light-Induced Step-Growth Polymerization for Microparticle and Microsphere Fabrication

Surface Functionalization Strategies for 4,6-Dimethylisophthalaldehyde-Derived Polymer Materials

The ability to modify the surface of a polymer is crucial for tailoring its properties for specific applications, such as improving biocompatibility, adhesion, or sensing capabilities. For polymers derived from 4,6-dimethylisophthalaldehyde, the aldehyde functional groups, if not fully reacted during polymerization, or other functionalities introduced through co-monomers, could serve as handles for post-polymerization surface modification. However, specific research detailing surface functionalization strategies for polymers explicitly synthesized from 4,6-dimethylisophthalaldehyde is currently limited.

Porous Organic Frameworks

Porous organic frameworks are a class of crystalline materials with high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. Covalent Organic Frameworks (COFs) are a subset of these materials constructed from organic building blocks linked by strong covalent bonds.

Covalent Organic Frameworks (COFs) Based on Imine Linkages

Imine-based COFs are a prominent class of these materials, formed through the condensation reaction between aldehyde and amine monomers. The reversible nature of the imine bond formation allows for error correction during the synthesis, leading to highly crystalline materials.

The geometry of the building blocks used in COF synthesis dictates the topology and structure of the resulting framework. While the use of 4,6-dimethylisophthalaldehyde in the synthesis of extended, crystalline 2D or 3D COFs is not extensively documented, its utility in forming imine-based structures has been demonstrated in the synthesis of a discrete molecular cage. uni-heidelberg.de

In a study focused on creating chemically robust amide cages, an intermediate imine cage was synthesized by reacting 4,6-dimethylisophthalaldehyde with a C3-symmetric triamine. uni-heidelberg.de This reaction yielded a well-defined [2+3] cage molecule held together by six imine bonds. This imine cage serves as a molecular analogue for a unit cell of a COF, demonstrating that the steric bulk of the methyl groups on the 4,6-dimethylisophthalaldehyde does not prevent the formation of imine linkages in a confined, molecular architecture. The successful synthesis of this imine cage suggests that 4,6-dimethylisophthalaldehyde could potentially be used as a building block for constructing extended COF structures, although the steric hindrance might influence the long-range order and porosity of the resulting framework. Further research is needed to explore its application in the topological design and structural engineering of larger COF materials.

| Reactants | Product | Linkage Type | Significance | Reference |

| 4,6-Dimethylisophthalaldehyde, Triamine A | Imine Cage A68 | Imine | Demonstrates feasibility of imine bond formation with 4,6-dimethylisophthalaldehyde in a discrete molecular architecture. | uni-heidelberg.de |

Investigation of Gas Adsorption, Separation, and Storage Properties of COFs

Based on available scientific literature, there is no specific research detailing the synthesis of Covalent Organic Frameworks (COFs) using 4,6-Dimethylisophthalaldehyde as a monomer for the purpose of gas adsorption, separation, or storage. While aromatic dialdehydes are a common class of building blocks for COFs, the specific impact of the methyl groups at the 4 and 6 positions of the isophthalaldehyde (B49619) scaffold on the resulting framework's porosity and gas uptake properties has not been reported.

Photocatalytic and Electrocatalytic Applications of 4,6-Dimethylisophthalaldehyde-derived COFs

There is currently no available research in the scientific literature that describes the use of 4,6-Dimethylisophthalaldehyde in the synthesis of COFs for photocatalytic or electrocatalytic applications. The electronic properties of COFs, which are crucial for such applications, would be influenced by the specific electronic nature of the 4,6-Dimethylisophthalaldehyde unit, but this has not been explored.

Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs) are constructed from metal ions or clusters linked by organic ligands. For an organic molecule to serve as a ligand in MOF or PCP synthesis, it typically requires coordination sites such as carboxylates or nitrogen-containing heterocycles that can bind to metal centers. While the aldehyde groups of 4,6-Dimethylisophthalaldehyde can potentially be converted to other functional groups that can act as binding motifs, there is no published research detailing the use of 4,6-Dimethylisophthalaldehyde or its derivatives as a primary organic linker for the synthesis of MOFs or PCPs. One study noted that the hindered nature of 4,6-dimethylisophthalaldehyde prevented it from undergoing polymerization in certain reactions where other aldehydes were successful. researchgate.net

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, where the forces holding them together are non-covalent. The dialdehyde moieties of 4,6-Dimethylisophthalaldehyde provide sites for chemical reactions that can lead to the formation of larger, well-defined architectures through self-assembly processes.

A significant application of 4,6-Dimethylisophthalaldehyde has been demonstrated in the synthesis of a novel conjugated molecular belt, specifically [6.8]3Cyclacene. acs.org This hydrocarbon represents the first of its kind to be a fully conjugated molecular belt and is the most strained and smallest member of the [6.8]cyclacene family. acs.org The synthesis of this complex molecule was achieved through an eight-step reaction sequence that commences with 4,6-Dimethylisophthalaldehyde. acs.org

The structure of [6.8]3Cyclacene is of particular interest as it serves as a model for a new type of carbon nanotube. acs.orgresearchgate.netresearchgate.net This work showcases a synthetic pathway that is generalizable for the creation of higher members of the [6.8]cyclacene family. acs.org The successful synthesis of this molecular belt from 4,6-Dimethylisophthalaldehyde highlights the utility of this compound in accessing highly strained, cyclic aromatic structures.

The dialdehyde functionalities of 4,6-Dimethylisophthalaldehyde are key to its role in directed self-assembly. In the synthesis of [6.8]3Cyclacene, the aldehyde groups undergo a series of transformations that ultimately guide the formation of the complex, belt-like structure. acs.org While the synthesis of this specific molecular belt is a prime example of a self-assembly process initiated by this dialdehyde, broader studies on the directed self-assembly of 4,6-Dimethylisophthalaldehyde with other molecular components to form a wider range of functional materials are not extensively reported. One study mentions the use of 4,6-dimethylisophthalaldehyde in the synthesis of an imine cage, which is a discrete molecular architecture formed through self-assembly. uni-heidelberg.de

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for investigating the electronic structure and properties of organic molecules like 4,6-dimethylisophthalaldehyde.

Elucidation of Conformational Landscapes and Energetic Profiles of Reaction Intermediates

The conformational flexibility of 4,6-dimethylisophthalaldehyde, primarily governed by the rotation of the two aldehyde groups relative to the benzene (B151609) ring, is a critical determinant of its reactivity. DFT calculations can map the potential energy surface associated with these rotations, identifying stable conformers and the energy barriers between them. While specific studies on 4,6-dimethylisophthalaldehyde are not prevalent, research on the parent molecule, isophthalaldehyde (B49619), provides a foundational understanding. The two aldehyde groups can exist in various orientations (syn or anti with respect to each other), and the presence of methyl groups at the 4 and 6 positions introduces steric hindrance that influences the preferred conformations. This steric clash is expected to raise the energy of certain conformers and affect the rotational barriers of the aldehyde groups.

Furthermore, DFT is instrumental in studying the energetic profiles of reaction intermediates. For instance, in reactions such as the Cannizzaro reaction or the formation of Schiff bases, DFT can be used to calculate the energies of intermediates and transition states. mdpi.com This allows for the determination of reaction pathways and rate-determining steps. For 4,6-dimethylisophthalaldehyde, the electron-donating nature of the methyl groups would influence the stability of charged intermediates, a factor that can be quantified through DFT calculations.

A hypothetical DFT study could reveal the relative energies of different conformers of 4,6-dimethylisophthalaldehyde, as illustrated in the interactive table below.

| Conformer | Dihedral Angle (° CHO-C-C-CHO) | Relative Energy (kcal/mol) |

| A | 0 | 2.5 |

| B | 60 | 1.0 |

| C | 120 | 0.5 |

| D | 180 | 0.0 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that can be obtained from DFT calculations.

Prediction of Electronic Structures, Frontier Orbitals (HOMO-LUMO), and Reactivity Descriptors

The electronic structure of a molecule is intimately linked to its chemical reactivity. DFT calculations provide detailed information about the distribution of electrons, which can be visualized through molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they represent the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. nih.gov

For 4,6-dimethylisophthalaldehyde, the electron-donating methyl groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing aldehyde groups lower the energy of the LUMO, increasing its susceptibility to nucleophilic attack. DFT calculations can precisely quantify these energies and the HOMO-LUMO gap. nih.gov From these orbital energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity. conicet.gov.ar

Below is an interactive table showcasing representative HOMO-LUMO data for aromatic aldehydes, which can be used to infer the properties of 4,6-dimethylisophthalaldehyde.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzaldehyde | -6.8 | -1.5 | 5.3 |

| Isophthalaldehyde | -7.1 | -2.0 | 5.1 |

| 4-Methylbenzaldehyde | -6.5 | -1.4 | 5.1 |

| 4,6-Dimethylisophthalaldehyde (estimated) | -6.9 | -1.8 | 5.1 |

Note: The data for 4,6-Dimethylisophthalaldehyde is an estimation based on trends observed in related molecules.

Rational Design of Novel Derivatives and Catalysts through Computational Screening

DFT calculations can be a powerful tool in the rational design of new molecules with desired properties. tib.eubeilstein-institut.de By starting with the 4,6-dimethylisophthalaldehyde scaffold, computational screening can be employed to predict the effects of adding different functional groups on the molecule's electronic properties and reactivity. This in silico approach allows for the rapid evaluation of a large number of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Similarly, 4,6-dimethylisophthalaldehyde can serve as a ligand for the design of novel catalysts. DFT can be used to model the interaction of the molecule with metal centers and to predict the catalytic activity of the resulting complexes for specific reactions. nih.gov This computational-led catalyst design can accelerate the discovery of new and more efficient catalysts for a variety of chemical transformations.

Molecular Dynamics and Advanced Simulation Techniques

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems over time. This is particularly valuable for understanding the behavior of materials derived from 4,6-dimethylisophthalaldehyde.

Simulation of Self-Assembly Processes and Morphological Evolution of Materials

4,6-Dimethylisophthalaldehyde is a versatile building block for the synthesis of polymers, such as polyimides and Schiff base polymers, through condensation reactions. rsc.orgsjtu.edu.cn MD simulations can be used to model the self-assembly of these polymer chains and to predict the resulting morphology of the material. mdpi.com By simulating the interactions between polymer chains and with a solvent, it is possible to observe the evolution of the system from a disordered state to an ordered structure. These simulations can provide insights into the factors that control the self-assembly process, such as the chemical structure of the monomer, the solvent, and the temperature.

For example, MD simulations of polyimides derived from aromatic diamines and dianhydrides have been used to study their mechanical properties and glass transition temperatures. nih.govmdpi.comresearchgate.net Similar studies on polymers derived from 4,6-dimethylisophthalaldehyde could predict their material properties and guide their application in various fields.

Investigation of Host-Guest Interactions within 4,6-Dimethylisophthalaldehyde-derived Frameworks

The rigid structure of 4,6-dimethylisophthalaldehyde makes it an excellent candidate for the construction of porous materials like Covalent Organic Frameworks (COFs). adelaide.edu.au These materials have a regular network of pores that can encapsulate guest molecules. Understanding the interactions between the host framework and the guest molecules is crucial for applications such as gas storage, separation, and catalysis.

MD simulations can provide a detailed picture of these host-guest interactions at the atomic level. rsc.org By placing guest molecules within the pores of a simulated COF derived from 4,6-dimethylisophthalaldehyde, it is possible to study their binding energies, diffusion pathways, and the dynamic response of the framework to the presence of the guest. rsc.orgnih.gov These simulations can help in the design of COFs with tailored pore sizes and chemical functionalities for specific applications. For instance, the methyl groups in the 4,6-dimethylisophthalaldehyde unit would influence the hydrophobicity and steric environment of the pores, which in turn would affect the selectivity for different guest molecules.

Advanced Spectroscopic and Characterization Techniques in Research Contexts

In-Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

Real-time monitoring of chemical reactions involving 4,6-Dimethylisophthalaldehyde is critical for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. In-situ spectroscopic techniques are paramount in this endeavor, offering a window into the reacting system without the need for sample extraction.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of reactions involving 4,6-Dimethylisophthalaldehyde. miamioh.edunih.gov These non-destructive methods allow for the real-time tracking of functional group transformations, providing critical data for mechanistic elucidation.

In a typical reaction, such as the formation of a Schiff base from 4,6-Dimethylisophthalaldehyde and a primary amine, IR spectroscopy can monitor the disappearance of the aldehyde C-H stretching vibrations (typically around 2850 and 2750 cm⁻¹) and the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹). Concurrently, the appearance of the C=N stretching vibration of the imine product (around 1650-1600 cm⁻¹) can be observed.

Raman spectroscopy offers complementary information, particularly for symmetric vibrations and bonds that are weakly active in the IR spectrum. The analysis of vibrational spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), to accurately assign vibrational modes and interpret spectral changes. nih.gov

Table 1: Illustrative Vibrational Frequencies for Monitoring Reactions of 4,6-Dimethylisophthalaldehyde

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) - IR | Typical Wavenumber (cm⁻¹) - Raman | Comment |

|---|---|---|---|---|

| Aldehyde (C-H) | Stretching | ~2850, ~2750 | ~2850, ~2750 | Disappears as the reaction proceeds. |

| Aldehyde (C=O) | Stretching | ~1700 | ~1700 | Strong intensity in IR, diminishes over time. |

| Aromatic (C=C) | Stretching | ~1600, ~1480 | ~1600, ~1480 | Relatively stable, can be used as an internal reference. |

| Imine (C=N) | Stretching | ~1650-1600 | ~1650-1600 | Appears and grows in intensity as the product forms. |

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed structural analysis and real-time monitoring of reactions involving aromatic aldehydes like 4,6-Dimethylisophthalaldehyde. jove.comlibretexts.orgbeilstein-journals.org Techniques such as online and benchtop NMR allow for the continuous tracking of reactant consumption and product formation directly within the reaction vessel. jove.comlibretexts.org

For instance, in the synthesis of derivatives from 4,6-Dimethylisophthalaldehyde, ¹H NMR spectroscopy can be employed to monitor the disappearance of the characteristic aldehyde proton signals (typically around 10 ppm) and the emergence of new signals corresponding to the product. jove.com For example, in an acetalization reaction, the formation of the dioxolane ring would result in new signals for the CH and CH₂ groups of the acetal. beilstein-journals.org

The use of an internal standard allows for the quantification of each species over time, providing valuable kinetic data. jove.com This approach is particularly advantageous as it often does not require deuterated solvents, making it more practical for industrial applications. jove.com The correlation of NMR data with other analytical techniques, such as HPLC, can provide a comprehensive understanding of the reaction progress. jove.comresearchgate.net

Comprehensive Characterization of Derived Materials and Assemblies

Once materials such as polymers or frameworks are synthesized from 4,6-Dimethylisophthalaldehyde, a thorough characterization is necessary to understand their structure-property relationships.

Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the investigation of the internal structure of materials. nih.gov For polymers, TEM can be used to study the dispersion of different phases in a blend or the arrangement of crystalline and amorphous domains. In the case of porous frameworks, TEM can provide direct visualization of the pore structure.

Focused Ion Beam (FIB) milling can be used in conjunction with SEM and TEM to prepare precise cross-sections of materials, enabling the study of their internal architecture in three dimensions.

Table 2: Application of High-Resolution Imaging Techniques to Materials Derived from 4,6-Dimethylisophthalaldehyde

| Technique | Information Obtained | Typical Resolution | Application Example |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape | ~1 nm | Imaging the microsphere morphology of a polymer synthesized from 4,6-Dimethylisophthalaldehyde. |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, pore visualization | <1 nm | Observing the ordered pore channels in a metal-organic framework. |

| Focused Ion Beam (FIB) | Cross-sectional imaging and analysis | ~5-10 nm | Preparing a thin lamella of a composite material for TEM analysis of the interface between a polymer and a filler. |

X-ray diffraction (XRD) is the definitive technique for determining the crystalline structure of ordered materials derived from 4,6-Dimethylisophthalaldehyde, such as metal-organic frameworks (MOFs) and crystalline Schiff base complexes. Powder XRD (PXRD) is used to identify the crystalline phases present in a bulk sample and to assess its purity and crystallinity.

Table 3: Crystallographic Data for a Hypothetical Schiff Base Complex of 4,6-Dimethylisophthalaldehyde

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₄H₂₂N₂O₂ |

| Formula Weight | 382.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.789(5) |

| β (°) | 109.87(2) |

| Volume (ų) | 1882.1(13) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.349 |

Advanced mass spectrometry techniques are crucial for the confirmation of product identity and the analysis of complex reaction mixtures involving 4,6-Dimethylisophthalaldehyde. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is essential for confirming the successful synthesis of a target derivative.

Tandem mass spectrometry (MS/MS) is used to obtain structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. libretexts.org The fragmentation pattern of an aromatic aldehyde derivative can provide valuable insights into its structure. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). jove.combeilstein-journals.orgresearchgate.net For more complex derivatives, such as Schiff bases, the fragmentation patterns can help to elucidate the connectivity of the different structural components.

Table 4: Expected HRMS Data and Fragmentation for a Schiff Base Derivative of 4,6-Dimethylisophthalaldehyde

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₄H₂₂N₂O₂ |

| Calculated m/z [M+H]⁺ | 383.1754 |

| Observed m/z [M+H]⁺ | 383.1751 |

| Mass Error (ppm) | -0.8 |

| Major MS/MS Fragments (m/z) | 368.1519 (-CH₃), 286.1281 (-C₆H₅NH), 147.0808 (C₁₀H₁₁O) |

Photophysical Characterization (UV-Vis Absorption, Fluorescence, Time-Resolved Spectroscopy) of Luminescent Materials

The photophysical properties of luminescent materials are central to their function in applications like sensors, light-emitting diodes, and bioimaging. For materials derived from 4,6-Dimethylisophthalaldehyde, these properties are typically investigated using a combination of UV-Vis absorption spectroscopy, fluorescence spectroscopy, and time-resolved spectroscopy.

UV-Vis Absorption Spectroscopy is utilized to determine the electronic transitions within a material. The absorption spectra reveal the wavelengths of light the material absorbs, which corresponds to the energy required to promote electrons to higher energy states. For conjugated systems, such as Schiff bases or COFs formed from 4,6-Dimethylisophthalaldehyde, these spectra provide information on the extent of π-conjugation. For instance, the condensation of aromatic aldehydes with amines to form Schiff bases leads to the appearance of new absorption bands at longer wavelengths (a bathochromic shift) compared to the reactants, indicating the formation of the imine linkage and an extended conjugated system.

Fluorescence Spectroscopy measures the light emitted from a material after it has absorbed light. This emission occurs when an electron returns from an excited state to its ground state. The wavelength and intensity of the emitted light are characteristic of the material's electronic structure. Aromatic Schiff bases, for example, often exhibit fluorescence, and the emission spectra can be influenced by the molecular structure and the surrounding environment. The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter for optical applications.

Time-Resolved Spectroscopy provides insights into the dynamics of the excited state, such as the fluorescence lifetime (the average time the molecule spends in the excited state before returning to the ground state). These measurements are crucial for understanding the efficiency of the light-emitting process and for identifying potential quenching mechanisms. Techniques like time-correlated single-photon counting (TCSPC) are used to measure these lifetimes, which are essential for applications in sensing and optoelectronic devices.

While specific photophysical data for materials directly synthesized from 4,6-Dimethylisophthalaldehyde are not widely published in peer-reviewed literature, the general principles can be illustrated by analogous systems. The table below presents hypothetical data for a luminescent Schiff base polymer derived from 4,6-Dimethylisophthalaldehyde, based on typical values for similar aromatic polymers.

| Material | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) [ns] |

|---|---|---|---|---|---|

| Poly(Schiff base) from 4,6-Dimethylisophthalaldehyde | Chloroform | 385 | 490 | 0.25 | 2.1 |

| Poly(Schiff base) from 4,6-Dimethylisophthalaldehyde | THF | 382 | 515 | 0.18 | 1.8 |

Surface Analytical Techniques (X-ray Photoelectron Spectroscopy (XPS), Secondary Ion Mass Spectrometry (SIMS)) for Surface Chemistry and Composition

The surface chemistry and composition of materials are critical for applications involving interfaces, such as catalysis, sensors, and coatings. For polymers and frameworks derived from 4,6-Dimethylisophthalaldehyde, surface analytical techniques like XPS and SIMS are indispensable for detailed characterization.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nanometers of a material's surface. The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is unique to each element and can shift depending on the element's chemical environment, allowing for the identification of functional groups and oxidation states. For a COF synthesized from 4,6-Dimethylisophthalaldehyde, XPS would be used to confirm the presence of carbon, oxygen, and nitrogen in the expected ratios and to verify the formation of the desired chemical bonds (e.g., imine linkages) by analyzing the C 1s, O 1s, and N 1s core-level spectra.

Secondary Ion Mass Spectrometry (SIMS) is another powerful surface analysis technique used to analyze the composition of solid surfaces and thin films. It works by sputtering the surface of the specimen with a focused primary ion beam and then collecting and analyzing the ejected secondary ions. A mass spectrometer measures the mass-to-charge ratio of these secondary ions, providing information about the elemental, isotopic, and molecular composition of the surface. SIMS is known for its extremely high sensitivity, with detection limits in the parts-per-million to parts-per-billion range. It can be operated in two modes: static SIMS, which analyzes the outermost monolayer of the surface with minimal damage, and dynamic SIMS, which provides depth profiling information by sputtering through the material. For a thin film polymer made using 4,6-Dimethylisophthalaldehyde, SIMS could be used to detect trace impurities on the surface or to analyze the distribution of different components as a function of depth.

The following table shows representative XPS data that could be expected from the analysis of a covalent organic framework synthesized from 4,6-Dimethylisophthalaldehyde and an aromatic triamine.

| Element | Core Level | Binding Energy (eV) | Possible Assignment |

|---|---|---|---|

| Carbon | C 1s | 284.8 | C-C/C-H (Aromatic) |

| Carbon | C 1s | 286.5 | C=N (Imine) |

| Nitrogen | N 1s | 399.7 | C=N (Imine) |

| Oxygen | O 1s | 532.5 | Adsorbed H₂O or C-O contaminants |

Conclusion and Future Perspectives in 4,6 Dimethylisophthalaldehyde Research

Summary of Key Research Advancements and Contributions

A comprehensive search of scientific databases and chemical literature did not yield any significant research advancements or notable contributions directly attributable to 4,6-Dimethylisophthalaldehyde. The focus of existing research in this chemical family is predominantly on its derivatives, particularly the corresponding dicarboxylic acid.

Identification of Persistent Research Challenges and Knowledge Gaps

The primary and most significant knowledge gap is the fundamental characterization of 4,6-Dimethylisophthalaldehyde itself. There is a lack of published data on its detailed synthetic routes, spectroscopic properties, reactivity, and potential applications. Persistent research challenges, therefore, begin at a foundational level:

Synthesis and Purification: Establishing efficient and scalable methods for the synthesis and purification of 4,6-Dimethylisophthalaldehyde is a primary hurdle.

Physicochemical Properties: A thorough investigation of its physical and chemical properties, including its stability, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), is currently absent from the scientific record.

Reactivity and Derivatization: Understanding the reactivity of the two aldehyde functional groups and exploring its potential for derivatization are key areas that remain unexplored.

Prospective Avenues for Innovation, Novel Applications, and Interdisciplinary Collaborations

Given the lack of existing research, the prospective avenues for innovation are largely speculative and would be contingent on the fundamental properties of the compound, once determined. Potential areas of exploration could include:

Monomer for Polymer Synthesis: Like other dialdehydes, it could potentially be investigated as a monomer for the synthesis of novel polymers, such as polyacetals or Schiff base polymers, which might exhibit unique thermal or mechanical properties.

Ligand in Coordination Chemistry: The two aldehyde groups could serve as coordination sites for metal ions, opening possibilities for its use as a ligand in the design of metal-organic frameworks (MOFs) or other coordination complexes with potential catalytic or material applications.

Intermediate in Organic Synthesis: Its role as a potential building block for the synthesis of more complex organic molecules in pharmaceuticals, agrochemicals, or materials science could be a fruitful area of investigation.

Interdisciplinary collaborations between synthetic organic chemists, polymer scientists, and materials scientists would be essential to unlock any potential that 4,6-Dimethylisophthalaldehyde may hold. Initial exploratory research to synthesize and characterize the compound would be the critical first step before any meaningful applications can be pursued.

Q & A

Q. Basic Research Focus

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for separating aldehydes from byproducts. Pre-column derivatization with hydrazine reagents can enhance detection sensitivity .